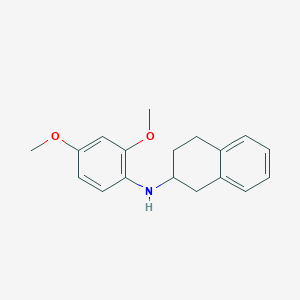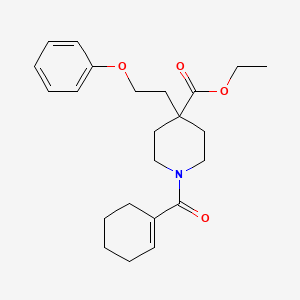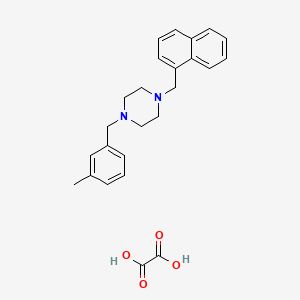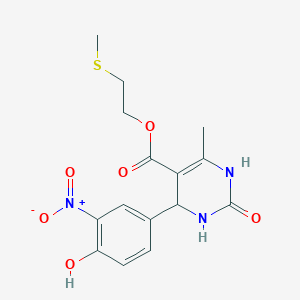
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with a 2,4-dimethoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and exerting antimicrobial effects . Molecular docking studies have shown that the compound can interact with various binding sites, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent antiproliferative activity and is used in cancer research.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its potential bioactive properties and applications in medicinal chemistry.
Uniqueness
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-16-9-10-17(18(12-16)21-2)19-15-8-7-13-5-3-4-6-14(13)11-15/h3-6,9-10,12,15,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGAZFDWRGODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5124093.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate;hydrochloride](/img/structure/B5124109.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
